molecular formula C₁₂H₁₈F₃NO₅S B1145815 5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 1803033-59-1

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B1145815
CAS No.: 1803033-59-1
M. Wt: 345.34
InChI Key:
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Description

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H18F3NO5S. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role as a protecting group for amines and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a carbamate. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.

    Formation of the cyclohexenyl ring: The protected amine is then subjected to cyclization to form the cyclohexenyl ring.

    Introduction of the trifluoromethanesulfonate group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

    Deprotection reactions: The Boc group can be removed under acidic conditions to reveal the free amine.

    Cyclization reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine.

    Deprotection reactions: Trifluoroacetic acid is commonly used to remove the Boc group.

    Cyclization reactions: Catalysts such as palladium complexes are often used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclohexenyl derivatives, while deprotection reactions yield the free amine.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate involves its role as a protecting group and its reactivity in various chemical reactions. The Boc group protects the amine from unwanted reactions, while the trifluoromethanesulfonate group acts as a good leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of these functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butoxycarbonylamino-methyl)cyclohex-1-enecarboxylic acid
  • trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
  • cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid

Uniqueness

5-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h6,8H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCNVDOXAGSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=C(C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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